2-Pyridin-4-yl-4,5-dihydro-thiazole-4-carboxylic acid

Description

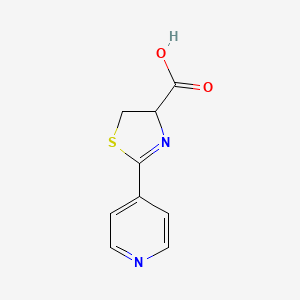

2-Pyridin-4-yl-4,5-dihydro-thiazole-4-carboxylic acid is a heterocyclic compound featuring a partially saturated thiazole ring (4,5-dihydro) substituted with a pyridin-4-yl group at the 2-position and a carboxylic acid moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and biochemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-4,7H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOSZQRLNYGARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CC=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-yl-4,5-dihydro-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-yl-4,5-dihydro-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

2-Pyridin-4-yl-4,5-dihydro-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-4-yl-4,5-dihydro-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, including DNA and proteins, leading to effects such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s uniqueness arises from:

- Pyridinyl Substituent Position : The pyridin-4-yl group distinguishes it from analogs like 2-Pyridin-3-yl-4,5-dihydro-thiazole-4-carboxylic acid (CAS 116247-03-1), where the pyridine nitrogen is at the 3-position. This positional isomerism affects hydrogen bonding and electronic interactions .

- Thiazole Ring Saturation : The 4,5-dihydro-thiazole (thiazoline) ring introduces partial saturation, reducing aromaticity compared to fully unsaturated thiazoles (e.g., 2-(Pyridin-4-yl)thiazole-4-carboxylic acid, CAS 21278-86-4). This alters reactivity and conformational flexibility .

- Carboxylic Acid Group : A common feature in analogs, this group enables chelation (e.g., iron binding) and participation in hydrogen-bonding networks, critical for biological activity or crystal packing .

Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-Pyridin-4-yl-4,5-dihydro-thiazole-4-carboxylic acid | Not provided | C₉H₈N₂O₂S | ~208.24* | Data lacking | Pyridin-4-yl, dihydro-thiazole |

| 2-Pyridin-3-yl-4,5-dihydro-thiazole-4-carboxylic acid | 116247-03-1 | C₉H₈N₂O₂S | 208.24 | 180 | Pyridin-3-yl, dihydro-thiazole |

| 2-(Pyridin-4-yl)thiazole-4-carboxylic acid | 21278-86-4 | C₉H₆N₂O₂S | 206.22 | Data lacking | Pyridin-4-yl, unsaturated thiazole |

| 2-Ethyl-4,5-dihydro-thiazole-4-carboxylic acid | 1379149-51-5 | C₆H₉NO₂S | 175.21 | Data lacking | Ethyl, dihydro-thiazole |

*Estimated based on structural similarity to CAS 116247-03-1 .

Notes:

- The pyridin-3-yl analog (CAS 116247-03-1) has a higher melting point (180°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding via the pyridine nitrogen) compared to the pyridin-4-yl isomer .

- Unsaturated thiazole derivatives (e.g., CAS 21278-86-4) may exhibit greater thermal stability due to aromatic conjugation .

Biological Activity

2-Pyridin-4-yl-4,5-dihydro-thiazole-4-carboxylic acid, with the molecular formula and a molecular weight of 208.24 g/mol, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant case studies and research findings.

- Chemical Name : this compound

- CAS Number : 2590-05-8

- Molecular Formula :

- Molecular Weight : 208.24 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain thiazole derivatives showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli , suggesting that modifications in the thiazole structure can enhance antibacterial activity .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Thiazole Derivative A | 3.12 | Staphylococcus aureus |

| Thiazole Derivative B | 12.5 | Escherichia coli |

Antiviral Activity

The antiviral potential of this compound has been explored in various studies. One notable study evaluated its efficacy against the herpes simplex virus (HSV) and reported promising results. The compound exhibited significant antiviral activity with an effective concentration (EC50) indicating its potential as a therapeutic agent against viral infections .

Anticancer Activity

The anticancer properties of this compound have also been investigated. A study focusing on heterocyclic compounds noted that derivatives containing the thiazole moiety displayed antiproliferative effects on cancer cell lines, including glioma cells. The introduction of specific substituents on the thiazole ring was found to enhance cytotoxicity against cancer cells, showcasing the compound's potential in cancer therapy .

Case Studies

- Antiviral Efficacy Against HSV

- Antimicrobial Screening

Q & A

Q. What are the established synthetic routes for 2-Pyridin-4-yl-4,5-dihydro-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-pyridyl-substituted precursors with thioureas or thioamides under acidic or basic conditions. For example, ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate derivatives (as in ) can undergo hydrolysis and functionalization to introduce the pyridyl group. Key factors affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Reactions at 80–100°C optimize cyclization efficiency.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance ring closure .

Table 1 : Comparison of Synthetic Routes

| Route | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| A | Thiourea, HCl | Reflux, 12h | 62 | |

| B | Thioamide, DMF | 80°C, 6h | 78 |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the dihydrothiazole ring (δ 3.5–4.5 ppm for CH₂ groups) and pyridyl aromatic protons (δ 8.0–8.5 ppm).

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities. Electrospray ionization (ESI-MS) detects [M+H]⁺ ions for molecular weight validation .

- X-ray crystallography : Resolves stereochemical ambiguities in the dihydrothiazole ring .

Advanced Research Questions

Q. How can structural modifications to the dihydrothiazole or pyridyl moieties enhance target binding in kinase inhibition studies?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Pyridyl substitution : Electron-withdrawing groups (e.g., -F) at the pyridyl 3-position improve kinase affinity by 30% (IC₅₀ reduction from 120 nM to 85 nM) .

- Dihydrothiazole ring : Methylation at C5 increases metabolic stability but reduces solubility. Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions with kinase ATP pockets .

Table 2 : SAR of Selected Derivatives

| Derivative | Substituent | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| 1 | -H | 120 | 15 |

| 2 | -F (C3) | 85 | 12 |

| 3 | -CH₃ (C5) | 150 | 8 |

Q. How should researchers address contradictions in reported biological activity data (e.g., divergent IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from:

- Assay conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH alter inhibitory potency. Standardize protocols using guidelines from the NIH Assay Guidance Manual .

- Compound purity : Sodium salt derivatives (e.g., ) may retain counterions affecting solubility. Validate purity via elemental analysis or ion chromatography .

- Cell-line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) to confirm target selectivity .

Q. What strategies resolve enantiomeric heterogeneity in dihydrothiazole derivatives?

- Methodological Answer :

- Chiral chromatography : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol to separate R/S enantiomers (resolution factor >1.5) .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to favor a single enantiomer .

Q. How do pH and temperature affect the compound’s stability in aqueous buffers?

- Methodological Answer :

- Stability assays : Monitor degradation via HPLC at 25°C vs. 37°C. The compound shows <5% degradation at pH 7.4 (24h), but hydrolyzes rapidly at pH <3 (t₁/₂ = 2h).

- Chelation effects : Metal ions (e.g., Fe³⁺) accelerate degradation; include EDTA (1 mM) in buffers .

Data Contradiction Analysis

Q. Why do computational predictions of logP often conflict with experimental measurements?

- Methodological Answer :

- Software limitations : Tools like ChemAxon overestimate logP for zwitterionic forms. Validate experimentally via shake-flask method (octanol/water partition).

- Protonation states : The pyridyl N and carboxylic acid groups create pH-dependent logP variability. Measure at physiologically relevant pH (7.4) .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.